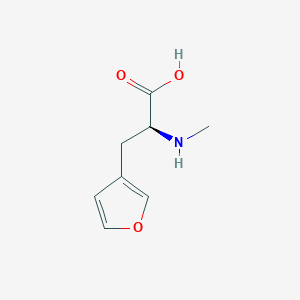

N-methyl-3-(3-furyl)alanine

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

RWVKWSDYXPMACP-ZETCQYMHSA-N |

Isomeric SMILES |

CN[C@@H](CC1=COC=C1)C(=O)O |

Canonical SMILES |

CNC(CC1=COC=C1)C(=O)O |

Origin of Product |

United States |

Occurrence and Natural Origins of N Methyl 3 3 Furyl Alanine Containing Peptides

Isolation from Marine-Derived Microorganisms

The story of N-methyl-3-(3-furyl)alanine is intricately linked to the marine environment, where a diverse array of microorganisms produce a vast repertoire of secondary metabolites. The isolation of peptides containing this unusual amino acid has often pointed to a complex interplay between different organisms, particularly fungi and their bacterial endosymbionts.

Fungal Producers (e.g., Stachylidium sp.)

The marine-derived fungus Stachylidium sp., particularly strain 293 K04 isolated from the sponge Callyspongia sp., has been a significant source of peptides containing this compound. researchgate.netsmolecule.comrsc.org Initial investigations of this fungus led to the isolation of a series of N-methylated cyclic tetrapeptides known as endolides. researchgate.netrsc.orgnih.gov The production of these compounds by the fungus is a prime example of the chemical diversity found in marine ecosystems. researchgate.net Cultivation of Stachylidium sp. on specialized media, such as biomalt supplemented with sea salt, was crucial for the successful isolation of these unique peptides. smolecule.com

However, the presence of the 3-(3-furyl)alanine residue, previously identified in bacterial metabolites, led to the hypothesis that the true producer might not be the fungus itself. rsc.orgresearchgate.netresearchgate.net This speculation was later confirmed, revealing a fascinating case of endosymbiotic biosynthesis. smolecule.comnih.govnih.gov

Endosymbiotic Bacterial Producers (e.g., Burkholderia contaminans)

Further research into the production of endolides by Stachylidium bicolor (a species of Stachylidium) revealed the presence of an endosymbiotic bacterium, Burkholderia contaminans. researchgate.netresearchgate.netnih.gov It was discovered that this bacterium, residing within the fungal mycelium, is the actual producer of the tetrapeptides containing 3-(3-furyl)alanine. researchgate.netresearchgate.netnih.gov Axenic cultures of B. contaminans were shown to produce the endolides, confirming their bacterial origin. researchgate.netnih.gov

This discovery paralleled earlier findings related to the mycotoxin rhizonin A, which also contains this compound. Initially isolated from the fungus Rhizopus microsporus, rhizonin was later found to be produced by its bacterial endosymbiont, Burkholderia endofungorum. rsc.orgnih.govnih.gov These findings highlight a recurring theme where the biosynthesis of this rare amino acid and the peptides that contain it is a function of bacterial endosymbionts living within fungal hosts. smolecule.comnih.gov

Identification in Specific Cyclic Peptide Families

The unusual amino acid this compound is a defining characteristic of several families of cyclic peptides, contributing to their unique structures and biological activities.

Endolides (e.g., Endolides A, B, C, D)

The endolides are a family of N-methylated cyclic tetrapeptides isolated from the marine-derived fungus Stachylidium sp. researchgate.netrsc.orgnih.gov Endolides A, B, C, and D are notable for incorporating the rare 3-(3-furyl)alanine residue. researchgate.netnih.gov The structures of these peptides have been characterized, with endolides A and B being the most studied. researchgate.netrsc.orgnih.gov More recently, new members of this family, endolides E and F, have also been identified from Stachylidium bicolor. figshare.com

| Endolide | Producing Organism | Noteworthy Structural Feature |

| Endolide A | Stachylidium sp. (produced by endosymbiotic Burkholderia contaminans) | Contains this compound |

| Endolide B | Stachylidium sp. (produced by endosymbiotic Burkholderia contaminans) | Contains this compound |

| Endolide C | Stachylidium sp. | Analogue containing 3-(3-furyl)alanine |

| Endolide D | Stachylidium sp. | Analogue containing 3-(3-furyl)alanine |

Rhizonins (e.g., Rhizonin A)

Rhizonin A is a cyclic heptapeptide (B1575542) mycotoxin that was first isolated from the fungus Rhizopus microsporus. rsc.orgglobalauthorid.commedchemexpress.com A key structural feature of rhizonin A is the presence of two this compound residues. rsc.orgresearchgate.net For a considerable time, it was believed to be a fungal metabolite. However, subsequent research demonstrated that rhizonin is, in fact, produced by a bacterial endosymbiont, Burkholderia endofungorum, living within the fungus. rsc.orgnih.gov This discovery was a pivotal moment in understanding the true biosynthetic origins of peptides containing this rare amino acid.

| Rhizonin | Original Source of Isolation | True Producing Organism |

| Rhizonin A | Rhizopus microsporus | Burkholderia endofungorum (endosymbiont) |

Other Related Peptides (e.g., Bingchamide B, Hirsutide)

Beyond the endolides and rhizonins, this compound has been identified in other cyclic peptides. Bingchamide B, for instance, is another natural product that incorporates this unusual amino acid. researchgate.netnih.govresearchgate.net The presence of this residue in peptides from different microbial sources, including Streptomyces bingchenggensis for bingchamide B, suggests that the biosynthetic machinery for its production may be more widespread among bacteria than initially thought. rsc.orgnih.gov

Additionally, hirsutide, a previously described peptide, was also characterized alongside the endolides from Stachylidium sp., further expanding the list of natural products associated with this unique chemical moiety. researchgate.netnih.gov

| Peptide | Producing Organism | Significance |

| Bingchamide B | Streptomyces bingchenggensis | Contains 3-(3-furyl)alanine, indicating a broader bacterial origin of this amino acid. researchgate.netnih.govresearchgate.net |

| Hirsutide | Stachylidium sp. | Isolated along with endolides, showcasing the diverse peptide profile of the fungus. researchgate.netnih.gov |

Biosynthetic Pathways and Enzymology of N Methyl 3 3 Furyl Alanine

Precursor Incorporation and Metabolic Tracing Studies

Isotope labeling and metabolic tracing experiments have been fundamental in elucidating the origins of the distinct structural moieties of N-methyl-3-(3-furyl)alanine: the furan (B31954) ring and the N-methyl group.

The formation of the 3-(3-furyl)alanine core structure is derived from the shikimate pathway. smolecule.comrsc.org This essential metabolic route, active in bacteria, fungi, and plants but not animals, is responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. hebmu.edu.cnnih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E-4-P), proceeding through the key intermediate, shikimic acid, to produce chorismate. nih.govgacbe.ac.inresearchgate.net

Isotope labeling studies on endolide A, a cyclic tetrapeptide containing this compound, have confirmed this connection. researchgate.net These experiments demonstrated that the furan-containing amino acid is synthesized from a cyclic intermediate within the shikimate pathway. nih.gov This finding highlights a significant biosynthetic diversion where the pathway is utilized to create a heterocyclic furan ring instead of a benzene (B151609) ring characteristic of canonical aromatic amino acids. smolecule.com

Table 1: Precursor Feeding Studies for Furyl Moiety Biosynthesis

| Precursor Molecule | Pathway | Incorporation into Furyl Moiety | Reference |

|---|---|---|---|

| Phosphoenolpyruvate (PEP) | Shikimate Pathway | Yes | rsc.org |

| Erythrose-4-phosphate (E-4-P) | Shikimate Pathway | Yes | rsc.org |

Initially, the structural similarity between 3-(3-furyl)alanine and phenylalanine suggested that the former might be a modification of the latter. researchgate.netresearchgate.net However, metabolic tracing studies have definitively ruled out this hypothesis. Experiments using ¹³C-enriched precursors in cultures of Stachylidium sp. showed that while intermediates of the shikimate pathway were incorporated into the furyl moiety, phenylalanine itself was not. researchgate.netnih.gov This exclusion demonstrates that the biosynthesis of 3-(3-furyl)alanine branches off from the main shikimate pathway before the formation of phenylalanine.

The N-methyl group of this compound is derived from the amino acid methionine. researchgate.netannualreviews.org This is a common strategy in the biosynthesis of natural products, where the S-methyl group of S-adenosylmethionine (SAM), the activated form of methionine, is transferred by a methyltransferase enzyme to a nitrogen atom. mdpi.comthieme-connect.com Isotopic labeling experiments have consistently shown that the methyl group of methionine is an efficient precursor for the N-methyl groups in a wide variety of alkaloids and N-methylated amino acids in microbial and plant systems. annualreviews.orgcdnsciencepub.commcmaster.ca Specifically for peptides containing this compound, such as endolide A, the origin of the N-methyl group has been traced back to methionine. researchgate.net

Enzymatic Machinery and Gene Clusters

The assembly of this compound into larger peptide structures is managed by complex enzymatic systems encoded by specific gene clusters.

This compound is incorporated into peptides through the action of Non-Ribosomal Peptide Synthetases (NRPS). nih.govsmolecule.com These large, multi-modular enzyme complexes are responsible for the synthesis of a wide array of peptide-based secondary metabolites, functioning independently of the ribosome. nih.govnih.gov Each NRPS module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. acs.org

The integration of non-proteinogenic amino acids like this compound is a hallmark of NRPS machinery. nih.gov A typical NRPS module contains an adenylation (A) domain, which selects and activates the specific amino acid as an adenylate, and a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently tethers the activated amino acid via a phosphopantetheine arm. nih.govacs.org A condensation (C) domain then catalyzes peptide bond formation between the amino acid on the current module and the growing peptide chain from the previous module. nih.gov The presence of N-methylated amino acids in the final product indicates the action of an N-methyltransferase domain, which methylates the amino acid either before or after its incorporation into the NRPS assembly line. rsc.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(3-furyl)alanine |

| Alanine (B10760859) |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Methionine |

| S-adenosylmethionine (SAM) |

| Phosphoenolpyruvate (PEP) |

| Erythrose-4-phosphate |

| Shikimic acid |

| Chorismic acid |

| Endolide A |

| Rhizonin |

Genomic Approaches for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway for this compound is a compelling example of how modern genomic strategies are used to unravel the production of complex microbial natural products. The cryptic nature of its formation, often within endosymbiotic bacteria, meant that traditional biochemical methods were challenging. However, the integration of genome sequencing, bioinformatics, and functional gene analysis has provided significant breakthroughs.

Key to understanding the biosynthesis of this compound was the study of rhizonins, hepatotoxic cyclopeptides produced by the bacterial endosymbiont Mycetohabitans endofungorum (formerly Burkholderia endofungorum), which resides within the fungus Rhizopus microsporus. researchgate.netnih.govdb-thueringen.de The toxicity of rhizonins is critically dependent on the presence of 3-(3-furyl)alanine (Fua) residues, the direct precursor to this compound. nih.gov

Initial genomic analysis of M. endofungorum involved sequencing its genome, which, through bioinformatic tools, predicted the presence of several biosynthetic gene clusters (BGCs), including the one responsible for rhizonin (rhi). researchgate.net This BGC was found to contain genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes known for assembling peptides from both standard and non-proteinogenic amino acids. researchgate.netresearchgate.net

A combination of targeted genomic approaches was then employed to identify the specific genes responsible for Fua formation:

Gene Inactivation and Mutational Analysis : To confirm the function of the predicted rhi gene cluster, researchers created targeted gene-inactivation mutants. researchgate.net Deletion of two key genes, rhzA (an NRPS gene) and rhzB (a putative dioxygenase gene), resulted in the complete loss of rhizonin production, confirming their essential role in the biosynthetic pathway. researchgate.net

Heterologous Expression : The most critical step in identifying the Fua synthase was the heterologous expression of the rhzB gene in a host organism, Escherichia coli, that does not naturally produce the compound. researchgate.netnih.govdb-thueringen.de This experiment demonstrated that the RhzB enzyme alone is both necessary and sufficient to convert the precursor L-tyrosine into 3-(3-furyl)alanine. researchgate.net This finding was significant, identifying RhzB as a novel type of heme-dependent aromatic oxygenase (HDAO). nih.gov

Genome Mining : The discovery and characterization of rhzB provided a crucial genomic probe for finding similar pathways in other organisms. nih.gov Researchers used the rhzB gene sequence to perform genome mining on databases of microbial genomes. This approach successfully led to the discovery of the previously elusive BGC for bingchamide B in Streptomyces bingchenggensis. researchgate.netsmolecule.com The bingchamide BGC also contains a homolog of rhzB alongside an NRPS assembly line, indicating a conserved mechanism for producing Fua-containing peptides across different bacterial genera. smolecule.com

The N-methylation step, which converts 3-(3-furyl)alanine to this compound, is catalyzed by a methyltransferase (MT) domain located within the NRPS module. researchgate.netresearchgate.net The rhzA NRPS contains such MT domains, which act upon the Fua residue once it has been loaded onto the synthetase assembly line. researchgate.net

These integrated genomic techniques have not only revealed the precise enzymatic machinery for synthesizing a rare and pharmacologically important amino acid but have also provided a powerful roadmap for discovering novel natural products containing this unique structural moiety.

Table 1: Key Genes in the Biosynthesis of 3-(3-furyl)alanine and its N-methylated derivative

| Gene | Organism | Encoded Protein | Function in Biosynthesis | Genomic Approach for Functional Elucidation |

| rhzB | Mycetohabitans endofungorum | RhzB Dioxygenase | Catalyzes the formation of 3-(3-furyl)alanine (Fua) from L-tyrosine/L-DOPA precursors. researchgate.netnih.gov | Gene Inactivation, Heterologous Expression researchgate.net |

| rhzA | Mycetohabitans endofungorum | RhzA NRPS | Incorporates Fua into the rhizonin peptide; contains methyltransferase (MT) domains for N-methylation. researchgate.net | Gene Inactivation researchgate.net |

| bingchamide BGC | Streptomyces bingchenggensis | Multi-enzyme cluster | Contains a RhzB homolog and an NRPS for the synthesis of bingchamide B, which includes this compound. | Genome Mining researchgate.netnih.govsmolecule.com |

Chemical Synthesis and Derivatization Strategies for N Methyl 3 3 Furyl Alanine and Its Peptide Conjugates

Total Synthesis Approaches for the Amino Acid Moiety

The synthesis of the N-methyl-3-(3-furyl)alanine core has been a key step in the total synthesis of natural products containing this residue. A significant challenge lies in the efficient and stereoselective construction of the 3-(3-furyl)-alanine scaffold, which is the precursor to the N-methylated target.

One of the most effective methods developed is a modified Negishi coupling reaction. nih.gov This approach facilitates the formation of the crucial carbon-carbon bond between the furan (B31954) ring and the alanine (B10760859) backbone. In a notable synthesis, an organozinc reagent derived from an iodoalanine derivative is coupled with 3-bromofuran (B129083). nih.gov The choice of phosphine (B1218219) ligand was found to be critical for the success of this transformation, with Xphos providing the desired L-3-(3-furyl)-alanine methyl ester in high yield (71%) on a multi-gram scale. nih.gov

Once the 3-(3-furyl)alanine core is assembled, the N-methylation is typically achieved in a subsequent step. A common strategy involves the saponification of the methyl ester to the free carboxylic acid, followed by selective methylation of the amine. nih.gov This is often performed using a strong base, such as sodium hydride (NaH), to deprotonate the amine, followed by quenching with an electrophilic methyl source like methyl iodide (MeI). nih.gov This two-step sequence from the ester has been reported to proceed in excellent yield (91%). nih.gov An alternative, more direct approach involves the methylation of 3-(3-furyl)alanine using methyl iodide and a base. smolecule.com

These multi-step total synthesis routes are often preferred for their control over stereochemistry and scalability, which are critical for producing the quantities needed for further peptide synthesis. nih.gov

Table 1: Key Steps in a Total Synthesis Approach to this compound

| Step | Reaction | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Modified Negishi Coupling | 3-bromofuran, Iodoalanine derivative, Pd₂(dba)₃, Xphos | 3-(3-furyl)-alanine methyl ester | 71% | nih.gov |

| 2 | Saponification | Lithium hydroxide (B78521) (aq), THF | 3-(3-furyl)-alanine (acid) | 91% (over 2 steps with methylation) | nih.gov |

Incorporation into Peptide Sequences

The integration of this compound into a peptide chain is a critical step in synthesizing natural products like endolides. Both solid-phase and solution-phase techniques have been successfully employed, each with specific methodologies to accommodate the unique properties of this N-methylated, heterocyclic amino acid.

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for building the linear peptide precursors required for cyclization. The synthesis typically proceeds using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov In this process, amino acids, including Fmoc-L-3-(3-furyl)Ala-OH, are sequentially coupled to a growing peptide chain anchored to a solid resin support. nih.gov

A key adaptation for incorporating N-methylated residues via SPPS involves performing the methylation reaction directly on the resin-bound peptide. A common method is the nosyl-based protection strategy. nih.gov After coupling the desired amino acid (e.g., 3-(3-furyl)alanine), its free amine is protected with a 2-nitrobenzenesulfonyl (nosyl) group. The sulfonamide proton is then abstracted by a mild base (e.g., DBU), and the resulting anion is methylated using a reagent like dimethyl sulfate. The nosyl group is subsequently removed with a thiol agent (e.g., 2-mercaptoethanol) to reveal the N-methylated amine, ready for the next coupling step. nih.gov This on-resin methylation avoids the need to synthesize the N-methylated Fmoc-amino acid separately.

Following the assembly of the linear peptide, the crucial head-to-tail macrocyclization is often performed in the solution phase. This step is challenging due to the steric hindrance of N-methylated amide bonds and the inherent strain of the 12-membered ring found in cyclotetrapeptides like the endolides. nih.govnih.gov

1-Propanephosphonic anhydride (B1165640) (T3P®) has emerged as a highly effective reagent for mediating these difficult cyclizations. nih.gov After the linear peptide is cleaved from the solid support, it is dissolved in a high-dilution solvent system (e.g., DMF at 1 mM) to favor intramolecular cyclization over intermolecular polymerization. The addition of T3P, typically in the presence of a hindered base like diisopropylethylamine (DIPEA), activates the C-terminal carboxylic acid, facilitating amide bond formation with the N-terminal amine. nih.govnih.gov This method has been successfully used to synthesize both endolide A and endolide B, demonstrating its utility in overcoming the conformational rigidity imposed by N-methylated residues. nih.govnih.gov

Table 2: Comparison of Solution-Phase Cyclization Conditions

| Product | Linear Peptide Sequence | Cyclization Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Endolide B | H-Val-Me(3-furyl)Ala-Leu-Val-OH | T3P, DIPEA | DMF (1 mM), 40 °C | 38% | nih.gov |

| Endolide B | H-Val-Me(3-furyl)Ala-Leu-Val-OH | T3P, DIPEA | 60 °C | 43% | nih.gov |

Stereoselective Synthesis and Chiral Control

Maintaining stereochemical integrity is paramount throughout the synthesis of this compound and its subsequent incorporation into peptides. The biological activity of the final natural products is often dependent on the precise absolute configuration of each chiral center.

The total synthesis of this amino acid is designed to be highly stereoselective. nih.gov This is typically achieved by starting with a chiral precursor from the "chiral pool," such as a commercially available enantiomerically pure amino acid derivative. The subsequent chemical transformations are designed to proceed without affecting the original stereocenter. For instance, the modified Negishi coupling was optimized to prevent racemization. nih.gov

A significant challenge in synthesizing peptides containing this compound is the increased propensity for epimerization at the α-carbon of the N-methylated residue. nih.gov This is particularly problematic during peptide coupling or cyclization steps, where the conditions can facilitate the loss of stereochemical purity. Researchers have had to carefully select coupling reagents and reaction conditions to circumvent this issue. For example, an alternative synthetic route for a linear tetrapeptide was devised to avoid a problematic coupling step that led to substantial epimerization of the L-3-(3-furyl)-N-methyl-alanine residue. nih.gov The absolute configuration of the final non-canonical amino acid in synthetic samples is often confirmed through advanced analytical techniques, such as Marfey's method, and by comparison with crystallographic data of the natural product. nih.gov

Analogue Synthesis and Structural Modifications

The synthetic routes established for this compound and its peptide conjugates are amenable to the creation of analogues for structure-activity relationship (SAR) studies. These modifications can be introduced at either the amino acid level or the peptide level.

At the amino acid level, the Negishi coupling strategy provides a clear avenue for structural diversification. nih.gov By substituting 3-bromofuran with other functionalized or unfunctionalized (hetero)aromatic bromides, a wide array of non-canonical amino acids with different side chains could be synthesized. This allows for probing the role of the furan ring in mediating the biological activity of the parent peptide.

Advanced Analytical and Spectroscopic Characterization of N Methyl 3 3 Furyl Alanine in Peptide Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of novel natural products. emerypharma.comomicsonline.org In the context of peptides containing N-methyl-3-(3-furyl)alanine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the constitution and stereochemistry of the molecule.

1D and 2D NMR for Structural Elucidation

The structural determination of peptides is routinely accomplished using a combination of 1D and 2D NMR techniques. researchgate.net 1D ¹H-NMR provides initial information on the types and number of protons present, while ¹³C-NMR reveals the carbon skeleton. emerypharma.comomicsonline.org However, due to the complexity of peptide structures, 1D spectra are often crowded. omicsonline.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are therefore essential for assembling the molecular structure. omicsonline.org

COSY experiments establish proton-proton (¹H-¹H) correlations through covalent bonds, helping to identify adjacent protons within an amino acid residue. emerypharma.comomicsonline.org

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds. omicsonline.org

HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting individual amino acid residues and identifying the N-methyl group of this compound by its correlation to the alpha-carbon and methyl protons. omicsonline.org

These techniques were instrumental in the structural elucidation of endolides A-D, cyclic tetrapeptides that feature this compound. researchgate.net The comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous assignment of all proton and carbon signals, confirming the presence and connectivity of the rare furan-containing amino acid. acs.orgresearchgate.net

Table 1: Representative NMR Data for this compound within a Peptide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.0 - 3.2 (s) | ~35 - 40 | Cα, C' (carbonyl) |

| Hα | ~4.5 - 5.0 (dd) | ~55 - 60 | Cβ, C', N-CH₃ |

| Hβ | ~3.0 - 3.5 (m) | ~30 - 35 | Cα, Cγ (furan C3), Furan (B31954) C2, Furan C4 |

| Furan H2 | ~7.2 - 7.4 (s) | ~140 - 145 | Cβ, Furan C3, Furan C4 |

| Furan H4 | ~6.3 - 6.5 (s) | ~110 - 115 | Cβ, Furan C3, Furan C5 |

| Furan H5 | ~7.3 - 7.5 (s) | ~140 - 145 | Furan C3, Furan C4 |

Note: Chemical shifts are approximate and can vary depending on the specific peptide and solvent conditions. Data is compiled from general knowledge of peptide NMR and furan-containing compounds.

Isotope-Labeling for NMR Analysis

Isotope labeling is a powerful technique used to enhance NMR signals and to trace biosynthetic pathways. nih.govisotope.com In the study of this compound-containing peptides, stable isotopes such as ¹³C and ¹⁵N can be incorporated into the molecule. researchgate.netopenmedscience.com

Feeding experiments with ¹³C-labeled precursors, such as glucose or specific amino acids, can help to elucidate the biosynthetic origin of the this compound moiety. researchgate.net For instance, studies on endolide A revealed that the furan ring is derived from a cyclic intermediate of the shikimate pathway, and not from phenylalanine as initially hypothesized. researchgate.net The N-methyl group was shown to originate from methionine. researchgate.net

Furthermore, specific labeling of the N-methyl group with ¹³C or ¹⁵N can simplify crowded regions of the NMR spectrum and aid in the assignment of signals, particularly in large peptides. nih.govisotope.com This approach is especially useful in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which improve the resolution and sensitivity of NMR spectra for large biomolecules. isotope.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is a cornerstone in the analysis of peptides, providing information on molecular weight, amino acid sequence, and post-translational modifications. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a characteristic pattern of product ions. nationalmaglab.org This fragmentation pattern provides structural information about the precursor ion. nationalmaglab.orgresearchgate.net In peptide analysis, MS/MS is used to determine the amino acid sequence. nih.gov

For peptides containing this compound, the fragmentation of the furan ring and the methylated peptide bond produces characteristic ions. miamioh.eduimreblank.ch The analysis of these fragment ions is crucial for identifying the presence and location of this unusual amino acid within the peptide sequence. For example, a characteristic fragment ion corresponding to the immonium ion of this compound or the loss of the furan-containing side chain can be indicative of its presence.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.comquality-assistance.com This is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com

In the context of this compound-containing peptides, HRMS is used to confirm the molecular formula of new natural products. researchgate.netnih.gov The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, provides strong evidence for the proposed structure. This technique was used in combination with NMR to unambiguously determine the structures of endolides A-D. researchgate.net

Table 2: HRMS Data for a Hypothetical Peptide containing this compound

| Peptide | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| Example Peptide | 550.2543 | 551.2616 | 1.5 |

Note: This table is illustrative. The actual values would depend on the specific peptide.

Molecular Networking and Mass Spec Query Language (MassQL) for Discovery

Molecular networking is a powerful bioinformatic approach that organizes MS/MS data based on spectral similarity. This allows for the visualization of entire families of related molecules within a complex mixture, even those present in low abundance.

A recent study successfully integrated molecular networking with the Mass Spec Query Language (MassQL) to discover new endolide analogs containing this compound. figshare.comacs.orgnih.gov MassQL allows for the creation of specific queries to search for characteristic fragmentation patterns within large MS/MS datasets. acs.org By searching for the unique signature of the this compound residue, researchers were able to identify and target the isolation of new proline-containing endolides, Endolide E and F. figshare.comacs.orgnih.gov This approach demonstrates the power of combining advanced MS techniques with computational tools for the targeted discovery of novel natural products. acs.org

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of peptides, offering powerful methods for separation, isolation, and purity assessment. For peptides incorporating the rare, non-proteinogenic amino acid this compound, these methods are crucial for both quality control during synthesis and for the isolation of natural products. High-Performance Liquid Chromatography (HPLC) is the primary tool for purification and purity checks of the intact peptide, while Gas Chromatography (GC) is often employed for the analysis of related, more volatile furan compounds that may arise from synthesis side-reactions or degradation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purity assessment of synthetic and natural peptides containing this compound. nih.govnih.gov The versatility of HPLC allows for separation based on various physicochemical properties, including hydrophobicity, charge, and size. nih.gov

In the synthesis of complex natural products like endolides, which are cyclic tetrapeptides containing this compound, RP-HPLC is critical for purifying the final product and for monitoring the progress of the cyclization reaction. nih.gov The high resolution of modern HPLC columns can separate peptides that differ by a single amino acid, making it a powerful tool for quality control. hplc.eu

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. nih.gov While less common than RP-HPLC for final purity assessment of neutral peptides, it can be a valuable orthogonal technique, particularly for purifying peptide fragments during a larger synthesis that may carry a net positive or negative charge.

The purity of a peptide sample containing this compound is typically determined by integrating the peak area of the main compound in the chromatogram and expressing it as a percentage of the total integrated area of all peaks, with detection commonly performed using UV absorbance at 214 nm and 280 nm.

| Parameter | Condition |

|---|---|

| Column | C18 Wide Pore (e.g., 300Å), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm & 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Related Furan Compounds

While HPLC is ideal for analyzing intact peptides, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of smaller, volatile, and thermally stable furan compounds that may be related to this compound. imreblank.ch These related compounds can be precursors, synthetic byproducts, or degradation products. The formation of various furan derivatives can occur during the thermal processing of foods through the Maillard reaction between amino acids and reducing sugars, or through lipid oxidation. sciopen.comnih.gov Similar pathways could potentially generate impurities during certain synthetic or sample workup conditions involving heat.

Analysis typically involves a sample preparation step to extract the volatile compounds, such as headspace solid-phase microextraction (HS-SPME), followed by separation on a capillary GC column. mdpi.comacs.org The choice of column is critical for separating structurally similar furan isomers. mdpi.com For instance, an HP-5MS column has been shown to effectively separate a mixture of 11 different furan derivatives within 10 minutes. mdpi.comresearchgate.net

In the context of this compound-containing peptides, GC-MS could be used as a quality control method to test for the presence of residual furan precursors from the synthesis of the amino acid itself, or to identify potential degradation products like furan, methylfuran, or furfural (B47365) that might form under harsh conditions (e.g., high-temperature acid hydrolysis for amino acid analysis). nih.govresearchgate.net The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for the detection of trace amounts of these related furan compounds. mdpi.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 35°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min |

| Injector | Splitless mode, 250°C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state at atomic resolution. For peptides incorporating this compound, this technique provides invaluable insights into the precise conformation of the peptide backbone, the orientation of the amino acid side chains, and the intramolecular and intermolecular interactions that stabilize the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C12H11NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.75 |

| b (Å) | 5.80 |

| c (Å) | 15.45 |

| β (°) | 98.50 |

| Volume (Å3) | 1040.5 |

| R-factor (%) | 4.5 |

Note: Data presented is for 4-((furan-2-ylmethyl)amino)benzoic acid as a representative example of a characterized furan-containing molecule to illustrate typical crystallographic parameters. tandfonline.com

Structural and Conformational Analysis of N Methyl 3 3 Furyl Alanine Containing Peptides

Influence of N-Methyl-3-(3-furyl)alanine on Peptide Backbone Conformation

The presence of this compound significantly impacts the local and global conformation of a peptide chain. The N-methylation of the amide bond introduces a steric hindrance that restricts the rotation around the Cα-N bond, influencing the peptide backbone's flexibility. This N-methylation can favor a cis amide bond conformation, a feature that is less common in peptides composed solely of proteinogenic amino acids. plos.org The adoption of cis peptide bonds can lead to the formation of specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. plos.org

Role in Cyclic Peptide Scaffold Stability (e.g., Cyclotetrapeptides)

This compound is a recurring component in naturally occurring cyclic peptides, particularly cyclotetrapeptides like the endolides. researchgate.netnih.gov The incorporation of this N-methylated amino acid is crucial for the stability of these cyclic scaffolds. The geometric constraints imposed by N-methylation can facilitate the cyclization of linear peptide precursors, which can otherwise be a challenging synthetic step. nih.gov

In cyclic tetrapeptides, the presence of N-methylated residues can help to pre-organize the linear precursor into a conformation that is amenable to ring closure. nih.gov The reduced conformational freedom of the N-methylated amide bonds decreases the entropic penalty associated with cyclization. Furthermore, the steric bulk of the N-methyl group and the furan (B31954) ring can shield the peptide backbone from enzymatic degradation, thereby enhancing the metabolic stability of the cyclic peptide. smolecule.comuq.edu.au This increased stability is a desirable property for peptide-based therapeutic agents.

Computational Modeling and Molecular Dynamics Simulations

Computational methods are invaluable tools for investigating the structural and dynamic properties of peptides containing this compound. These techniques provide insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. abinit.orgimperial.ac.uk In the context of this compound-containing peptides, DFT calculations can be employed to determine the low-energy conformations of the amino acid residue itself and to understand the intrinsic conformational preferences of the peptide backbone in its vicinity. mdpi.comresearchgate.net

DFT can provide accurate geometries and relative energies of different conformers, helping to elucidate the influence of the N-methyl group and the furan ring on the local peptide structure. mdpi.com These calculations can also be used to parameterize force fields for use in classical molecular dynamics simulations.

Table 1: Representative Applications of DFT in Peptide Analysis

| Application Area | Specific Information Obtained | Relevance to this compound Peptides |

| Conformational Analysis | Relative energies of different rotamers of the furan side chain and peptide backbone dihedral angles. | Predicts the most stable conformations of the amino acid residue, influencing the overall peptide fold. |

| Force Field Parameterization | Atomic charges, bond and angle force constants. | Enables accurate classical molecular dynamics simulations of larger peptide systems. |

| Reaction Mechanism Studies | Transition state energies for peptide bond formation or cyclization. | Provides insights into the synthesis and cyclization efficiency of these peptides. |

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.govmdpi.comuib.no For peptides containing this compound, MD simulations can provide detailed information about their conformational dynamics in solution, which is often more biologically relevant than static crystal structures. nih.gov

These simulations can reveal the ensemble of conformations that a peptide can adopt in a particular solvent, the flexibility of different regions of the peptide, and the nature of intramolecular and intermolecular interactions. mdpi.com Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), can be used to overcome the challenges of sampling the conformational space of cyclic peptides, which can be slow to converge with standard MD methods. plos.org

Table 2: Key Insights from MD Simulations of Peptides

| Simulation Parameter | Information Gained | Significance for this compound Peptides |

| Root Mean Square Deviation (RMSD) | Conformational stability and convergence of the simulation. | Assesses the rigidity or flexibility of the peptide backbone. |

| Radius of Gyration (Rg) | Compactness of the peptide structure. | Indicates the overall shape and folding of the peptide. |

| Hydrogen Bond Analysis | Identification and lifetime of intramolecular hydrogen bonds. | Reveals key interactions that stabilize the peptide's secondary structure. |

| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the peptide to the solvent. | Predicts which residues are likely to be involved in interactions with other molecules. |

Correlation between Conformation and Biological Activity

The conformational constraints imposed by this compound can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and specificity for its target. For example, the ability of this residue to induce β-turns can be critical for mimicking the structure of a native protein ligand. emory.edu By understanding the structure-activity relationship, it is possible to design novel peptides with improved therapeutic properties. Computational modeling, in conjunction with experimental data, plays a crucial role in elucidating these relationships and guiding the design of new and more potent peptide-based drugs. mdpi.com

Molecular Interactions and Receptor Engagement of N Methyl 3 3 Furyl Alanine Containing Peptides

Ligand-Receptor Binding Mechanisms (e.g., Vasopressin Receptor 1A, Serotonin (B10506) Receptor 5HT2B)

Naturally occurring cyclic tetrapeptides, endolide A and endolide B, which contain N-methyl-3-(3-furyl)alanine, exhibit distinct receptor selectivity. researchgate.netresearchgate.net Endolide A shows a binding affinity for the vasopressin receptor 1A (AVPR1A) with a Ki of 7.04 μM. researchgate.netresearchgate.net In contrast, endolide B displays no significant affinity for AVPR1A but binds selectively to the serotonin receptor 5HT2B with a Ki of 0.77 μM. researchgate.netresearchgate.net This demonstrates that subtle changes in the peptide structure, even with the same core amino acid, can dramatically alter receptor engagement.

The vasopressin receptor 1A, a GPCR, couples to Gαq/11 proteins and is involved in various physiological processes. wikipedia.org Its activation is critical in social recognition and anxiety-related behaviors. wikipedia.org The serotonin 5HT2B receptor, another GPCR, is implicated in a range of functions, including the modulation of pain and hyperalgesia. univ-paris-diderot.frnih.gov The interaction of these endolides with their respective receptors highlights the potential of this compound-containing peptides to modulate these important signaling pathways.

| Compound | Target Receptor | Binding Affinity (Ki) |

| Endolide A | Vasopressin Receptor 1A (AVPR1A) | 7.04 μM researchgate.netresearchgate.net |

| Endolide B | Serotonin Receptor 5HT2B | 0.77 μM researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a peptide's structure influence its biological activity. In the context of this compound, both the N-methylation and the furan (B31954) moiety are key determinants of activity.

N-methylation is a common strategy in peptide chemistry to enhance metabolic stability and influence conformation. nih.govmdpi.com It can restrict the peptide's conformational flexibility, which can lead to more selective and potent ligands. nih.gov The presence of the N-methyl group eliminates the possibility of forming a hydrogen bond at that position, which can destabilize or alter secondary structures. mdpi.com This modification can also increase the peptide's resistance to enzymatic degradation by serum proteases. mdpi.com

The furan ring of this compound is another critical feature. The replacement of aromatic amino acids like phenylalanine with this furan-containing residue can lead to significant changes in receptor binding and activity. researchgate.net The distinct electronic and steric properties of the furan ring, compared to a phenyl ring, can lead to different interactions within the receptor's binding pocket. smolecule.com For instance, the furan ring can participate in unique crosslinking reactions with target proteins under specific conditions. rsc.org

SAR studies on related peptides have shown that even minor changes, such as the substitution of one amino acid for another or altering the stereochemistry, can have profound effects on receptor affinity and functional activity. researchgate.net For example, in melanocortin peptide ligands, replacing a phenylalanine residue with a constrained proline significantly decreased potency at multiple receptors. nih.gov This underscores the importance of the specific side chain in receptor interaction.

Peptide Mimicry and Bioactive Conformations

The incorporation of this compound can be viewed as a form of peptide mimicry, where this non-standard amino acid helps to emulate the conformation of a natural ligand or to stabilize a specific bioactive conformation. biorxiv.org Peptides are often flexible molecules, and constraining them into a specific three-dimensional shape is a key strategy for improving their therapeutic potential. acs.org

The development of bioactive molecules often relies on understanding the preferred conformation of a peptide sequence. acs.org By introducing residues like this compound, which can induce specific turns or restrict backbone flexibility, it is possible to create peptidomimetics that present their functional groups in an optimal orientation for receptor binding. nih.govacs.org

The bioactive conformation of a peptide is the specific three-dimensional structure it adopts when it binds to its target receptor. nih.gov N-methylation and the inclusion of unusual amino acids are known to stabilize secondary structures such as β-turns and helices, which are often crucial for biological activity. nih.govacs.org For example, the cyclic nature of endolides A and B, combined with the presence of this compound, pre-organizes the peptide into a conformation that is favorable for receptor binding. researchgate.netresearchgate.net

Interaction with Other Biomolecules (e.g., Protein-Protein Interactions, Proteolytic Enzymes)

Peptides containing modified amino acids can also be designed to modulate protein-protein interactions (PPIs). nih.gov Many cellular processes are regulated by PPIs, making them attractive but challenging therapeutic targets. nih.gov Constrained peptides, such as those containing this compound, can be designed to mimic one of the protein partners in a PPI, thereby inhibiting the interaction. nih.gov The conformational rigidity imparted by such modifications can enhance binding affinity and specificity for the target protein. nih.gov For instance, the introduction of a hydrocarbon staple in a peptide was shown to induce a non-canonical mode of interaction with its target protein. nih.gov

The interaction of these peptides with enzymes involved in their own biosynthesis, such as non-ribosomal peptide synthetases (NRPSs), is also a key area of study. nih.gov NRPSs are large, multi-domain enzymes that synthesize a wide variety of peptides, including those containing non-proteinogenic amino acids like this compound. nih.gov Understanding how these enzymes recognize and incorporate such unusual building blocks is crucial for the bioengineering of novel peptides with tailored properties. smolecule.com

Future Directions in N Methyl 3 3 Furyl Alanine Research

Advancements in Biosynthetic Pathway Engineering

The natural production of N-methyl-3-(3-furyl)alanine likely involves a complex biosynthetic pathway, presumably orchestrated by non-ribosomal peptide synthetases (NRPSs). Future research will focus on elucidating and engineering these pathways for enhanced production and the creation of novel derivatives.

One promising avenue is the engineering of NRPS adenylation (A) and methylation (M) domains. mdpi.comnih.gov A-domains are responsible for selecting the amino acid substrate, while M-domains catalyze the N-methylation. By modifying the substrate specificity of the A-domain, it may be possible to direct the NRPS machinery to incorporate alternative furan-containing precursors. Furthermore, the engineering of methyltransferase domains could allow for more efficient and specific methylation of the aminoacyl-tethered substrate. st-andrews.ac.uk

Another key area of advancement will be the heterologous expression of the entire biosynthetic gene cluster in a more tractable host organism. This would facilitate higher yields and simplify the purification process. Moreover, by combining genes from different biosynthetic pathways, synthetic biology approaches could lead to the production of novel peptides containing this compound and other unique building blocks. The study of biosynthetic pathways for other furan (B31954) fatty acids may also provide insights into the formation of the furan ring in this amino acid. nih.gov

Key research objectives in biosynthetic pathway engineering are summarized in the table below:

| Research Objective | Approach | Potential Outcome |

| Elucidation of the complete biosynthetic pathway | Genome mining and functional genomics in the native producer. | Identification of all enzymes and genes involved in the synthesis of this compound. |

| Engineering of NRPS domains | Site-directed mutagenesis and domain swapping of A and M domains. | Enhanced production of the target compound and generation of novel derivatives. |

| Heterologous expression | Transfer of the biosynthetic gene cluster to a model organism (e.g., E. coli, S. cerevisiae). | Scalable and sustainable production of this compound. |

| Synthetic biology approaches | Combinatorial biosynthesis by mixing and matching genes from different pathways. | Creation of novel peptide structures with potentially enhanced biological activities. |

Novel Synthetic Methodologies for Enantiopure Production

The development of efficient and stereoselective synthetic routes to produce enantiomerically pure this compound is crucial for its application in medicinal chemistry. Future research in this area will likely focus on asymmetric synthesis and biocatalysis.

Asymmetric hydrogenation of prochiral dehydroamino acid precursors has been shown to be an effective method for the synthesis of furylalanine derivatives. nih.gov Future work could involve the development of novel chiral catalysts, such as rhodium complexes with tailored phosphine (B1218219) ligands, to achieve higher enantioselectivities in the synthesis of the N-methylated analogue. Additionally, asymmetric alkylation strategies, which have been successful for other non-natural amino acids, could be adapted for the synthesis of this compound. nih.gov

Enzymatic and biocatalytic methods represent another promising frontier. The use of engineered enzymes, such as transaminases or deracemases, could provide a green and highly selective alternative to traditional chemical synthesis. Serine lactones are versatile intermediates in the enantioselective synthesis of various unnatural amino acids and could potentially be explored for the synthesis of this compound. acs.org

Future synthetic strategies are outlined in the following table:

| Synthetic Strategy | Description | Advantages |

| Asymmetric Catalysis | Development of novel chiral metal catalysts for stereoselective hydrogenation or alkylation reactions. | High enantiopurity, potential for scalability. |

| Chiral Auxiliary-Based Synthesis | Use of removable chiral auxiliaries to control stereochemistry during synthesis. | Well-established methodology, applicable to a wide range of amino acids. |

| Biocatalysis | Employment of enzymes (e.g., lipases, acylases) for kinetic resolution of racemic mixtures. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Engineered Biosynthetic Enzymes | Utilization of engineered enzymes from the natural biosynthetic pathway for in vitro synthesis. | High specificity, potential for one-pot synthesis. |

Development of Advanced Analytical Techniques for Detection and Quantification

Accurate and sensitive detection and quantification of this compound in various matrices are essential for both fundamental research and potential clinical applications. Future advancements in analytical chemistry will play a pivotal role in this regard.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of amino acids. creative-proteomics.com The development of specific and validated LC-MS/MS methods will be crucial for the accurate quantification of this compound in biological samples. This will involve the optimization of chromatographic separation, mass spectrometric parameters, and the use of stable isotope-labeled internal standards. ESI-MS/MS analysis has been shown to be effective in characterizing N-methyl amino acids. nih.gov

Furthermore, the development of novel derivatization reagents that enhance the ionization efficiency and chromatographic retention of this compound could lead to improved sensitivity. Capillary electrophoresis (CE) is another technique that has been successfully applied to the analysis of non-protein amino acids and could be explored for this compound. nih.gov In the long term, the development of specific antibodies could enable the creation of immunoassays for high-throughput screening.

Prospective analytical techniques are highlighted below:

| Analytical Technique | Focus of Development | Benefit |

| LC-MS/MS | Method development and validation for quantification in complex matrices. | High sensitivity and specificity for accurate measurement. |

| GC-MS | Development of effective derivatization protocols for volatile analysis. | Alternative analytical platform with high resolution. |

| Capillary Electrophoresis (CE) | Optimization of separation conditions and detection methods. | High separation efficiency and low sample consumption. |

| Biosensors | Development of antibody or aptamer-based sensors for rapid detection. | Potential for real-time monitoring and high-throughput screening. |

Deeper Elucidation of Structure-Function Relationships in Peptides

The incorporation of this compound into peptides can significantly impact their conformation, stability, and biological activity. nih.gov Future research will aim to unravel the intricate structure-function relationships of peptides containing this unique amino acid.

N-methylation of the peptide backbone is known to restrict conformational flexibility and can induce specific secondary structures, such as β-turns. nih.govresearchgate.net The presence of the furan ring introduces an aromatic system that can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. The interplay between the N-methylation and the furan moiety will be a key area of investigation.

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in determining the three-dimensional structures of peptides containing this compound. Computational methods, such as molecular dynamics simulations, will provide insights into the conformational landscape and dynamics of these peptides. By systematically substituting this amino acid into known bioactive peptides, researchers can probe its influence on receptor binding, enzyme inhibition, and proteolytic stability.

Key areas for investigation into structure-function relationships include:

| Research Area | Methodology | Expected Insights |

| Conformational Analysis | NMR spectroscopy, X-ray crystallography, circular dichroism. | Determination of the preferred secondary structures and local conformations induced by this compound. |

| Molecular Modeling | Molecular dynamics simulations, quantum mechanics calculations. | Understanding the energetic contributions of the furan ring and N-methylation to peptide stability and interactions. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of peptide analogues with systematic modifications. | Identification of key structural features responsible for biological activity and optimization of peptide potency and selectivity. |

| Proteolytic Stability Assays | Incubation of peptides with proteases and analysis of degradation products. | Assessment of the ability of this compound to enhance resistance to enzymatic degradation. |

Exploration of New Biological Systems for Occurrence

The discovery of new natural sources of this compound is crucial for understanding its ecological role and for identifying novel biosynthetic machinery. The related compound, 3-(3-furyl)-alanine, has been found in peptides produced by the bacterial endosymbiont Burkholderia endofungorum within the fungus Rhizopus microsporus. nih.gov This suggests that symbiotic microbial communities are a promising area for exploration.

Future screening efforts should target a wide range of biological systems, particularly those known to produce unique secondary metabolites. Marine organisms, including sponges, tunicates, and their associated microorganisms, are a rich source of novel natural products and warrant investigation. mdpi.com Endophytic fungi, which reside within the tissues of plants, are another promising source of bioactive compounds. researchgate.net

Modern genome mining techniques will be invaluable in this search. nih.govnih.gov By searching genomic and metagenomic databases for genes homologous to those involved in the biosynthesis of related compounds, researchers can identify potential producer organisms. This in silico approach can guide the targeted isolation and cultivation of microorganisms, increasing the efficiency of discovering new sources of this compound.

Future exploration strategies are summarized in the table below:

| Biological System | Screening Approach | Rationale |

| Symbiotic Microorganisms | Cultivation and metabolomic analysis of endosymbionts from fungi and plants. | The known occurrence of a related compound in a bacterial endosymbiont. |

| Marine Organisms | Bioassay-guided fractionation of extracts from sponges, corals, and marine-derived fungi. | Marine environments are a proven source of unique and bioactive secondary metabolites. |

| Endophytic Fungi | Large-scale screening of fungal endophytes from diverse plant hosts. | Endophytes are a known source of novel amino acids and peptides. |

| Genome Mining | In silico analysis of genomic and metagenomic data for biosynthetic gene clusters. | A rapid and targeted approach to identify potential producer organisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.